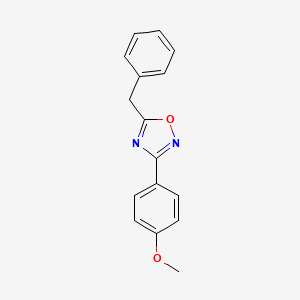![molecular formula C16H19NO2S B5703398 [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5703398.png)
[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid, also known as DPTA, is a synthetic compound that belongs to the family of quinoline derivatives. DPTA has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.
作用机制
The exact mechanism of action of [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid is not fully understood. However, studies have suggested that [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and PI3K/Akt pathways. [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has been shown to have antimicrobial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has several advantages for lab experiments. It is a stable and easily synthesizable compound, which can be readily purified and characterized by various analytical techniques. [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid also exhibits potent therapeutic effects in various disease models, making it a promising drug candidate. However, [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses. These limitations need to be addressed in future studies to fully explore the therapeutic potential of [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid.
未来方向
There are several future directions for the research on [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid in vivo. This will help to determine the optimal dosage and dosing regimen for [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid in clinical trials. Another direction is to explore the potential of [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid as a combination therapy with other drugs for the treatment of cancer and other diseases. In addition, further studies are needed to elucidate the exact mechanism of action of [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid and to identify its molecular targets.
合成方法
[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid can be synthesized by the reaction of 2,8-dimethyl-4-quinoline thiol with propyl bromide in the presence of a base, such as potassium carbonate. The reaction yields [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid as a yellow solid, which can be purified by recrystallization. The purity and identity of [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has also been studied for its anti-inflammatory and antimicrobial properties. In addition, [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
2-(2,8-dimethyl-3-propylquinolin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-4-6-12-11(3)17-15-10(2)7-5-8-13(15)16(12)20-9-14(18)19/h5,7-8H,4,6,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGZLMHPZXBRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=CC=CC(=C2N=C1C)C)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5703315.png)
![2-methyl-3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5703327.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5703338.png)
![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5703345.png)
![N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5703348.png)

![4-{2-[(1-methyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid](/img/structure/B5703356.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5703368.png)

![3-(1-adamantyl)-N'-[1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5703387.png)
![ethyl 4-[(2-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5703389.png)

![2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703412.png)
